molecular formula C12H14O4 B2901116 1,5-Pentanedioic Acid Monobenzyl Ester CAS No. 1171938-74-1; 54322-10-0

1,5-Pentanedioic Acid Monobenzyl Ester

Cat. No. B2901116
Key on ui cas rn: 1171938-74-1; 54322-10-0
M. Wt: 222.24
InChI Key: WRSDJJXJDSEUSQ-UHFFFAOYSA-N
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Patent
US06469065B1

Procedure details

A mixture of glutaric anhydride (11.4 g, 0.1 mol) and benzyl alcohol (11.4 mL, 1.1 equiv.) in toluene (200 mL) was heated at 70° C. for 2 days. Solvent was evaporated at reduced pressure to give the product which was dried under high vacuum and was pure enough to use in the next step. 1H NMR (CDCl3): δ1.96 (t, J=7.2 Hz, 2H), 2.44 (q, J=7.0 Hz, 4H), 5.13 (s, 2H), 7.33 (s, 5H).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH2:9]([OH:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[CH2:9]([O:16][C:5]([CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[O:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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